molecular formula C10H11ClO B042943 2-Phenylbutyryl chloride CAS No. 36854-57-6

2-Phenylbutyryl chloride

Cat. No. B042943
CAS RN: 36854-57-6
M. Wt: 182.64 g/mol
InChI Key: QGXMHCMPIAYMGT-UHFFFAOYSA-N
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Description

2-Phenylbutyryl chloride is a chemical compound utilized in organic synthesis. It serves as an intermediate in the preparation of various pharmacologically active molecules and in the synthesis of complex organic structures. This compound is particularly noteworthy for its involvement in the Friedel-Crafts acylation reactions, a cornerstone method in organic chemistry for introducing acyl groups into aromatic rings.

Synthesis Analysis

The synthesis of 2-Phenylbutyryl chloride-related compounds can involve several key strategies, including Friedel-Crafts acylation. For instance, 2-(4′-Substituted phenyl)-Δ1-pyrrolines, structurally related to 2-Phenylbutyryl chloride, can be synthesized through the hydrolysis of 4′-substituted-4-phthalimidobutyrophenones, which in turn are obtained from the Friedel-Crafts acylation between substituted benzenes and γ-phthalimidobutyryl chloride (Cheng, Piantadosi, & Irvin, 1968).

Molecular Structure Analysis

The molecular structure of compounds derived from 2-Phenylbutyryl chloride can be intricate. For example, the chiral 1:2 adduct of ethyl 2-Phenylbutyl sulphide-mercury (II) chloride exhibits a complex molecular structure as determined by X-ray diffraction, highlighting the diversity of structures that can be obtained from reactions involving 2-Phenylbutyryl chloride-related compounds (Biscarini et al., 2020).

Chemical Reactions and Properties

2-Phenylbutyryl chloride and its derivatives undergo various chemical reactions, showcasing a wide range of chemical properties. For instance, the synthesis of 2-Methyl-2-hydroxy-1-phenyl-1-butanone from 2-methylbutyryl chloride demonstrates the compound's utility in complex organic transformations (Fan Li-chang, 2008).

Scientific Research Applications

  • Pharmaceutical Applications :

    • Alkyl (R)-2-hydroxy-4-phenylbutyrates, which can be derived from 2-Phenylbutyryl chloride, are used to produce angiotensin-converting enzyme inhibitors, offering potential treatments for hypertension with high yield and stereoselectivity using baker's yeast (Dao et al., 1998).
    • 4-Phenylbutyrate has been used in treating cystic fibrosis bronchial epithelial cells, leading to the expression of differentially expressed proteins involved in chaperones, catalytic enzymes, and cellular defense (Singh et al., 2006).
  • Chemical Synthesis and Polymer Applications :

    • 4-Polystyryltriphenylmethyl chloride, a derivative, facilitates the synthesis of amino acid derivatives and peptides, showing promise in pharmaceutical and biotechnology applications (Barlos et al., 1988).
    • Dibutylphthalate softens heterocyclic polyacrylamides, demonstrating a method for estimating optimal plasticization weights for other polymers and plasticizers (Al-Tamimi et al., 2015).
    • Phenolic ester-based initiators, potentially derived from 2-Phenylbutyryl chloride, effectively initiate transition metal mediated living polymerization, enabling efficient polymerization of various alkyl methacrylates (Haddleton & Waterson, 1999).
  • Material Science and Electrochemistry :

    • Electroreduction of arylethyl chlorides at silver cathodes in the presence of carbon dioxide has been shown to synthesize 2-arylpropanoic acids efficiently, indicating a significant application in electrochemistry and material synthesis (Isse et al., 2005).
    • PVC-based membrane sensors selective for various ions, including vanadyl and uranyl, have been developed using components derivable from 2-Phenylbutyryl chloride. These sensors show promise in environmental and analytical chemistry for ion detection and quantification (Jain et al., 1998; Zidan et al., 2014).

Safety And Hazards

2-Phenylbutyryl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

2-phenylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXMHCMPIAYMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308142
Record name α-Ethylbenzeneacetyl chloride
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Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylbutyryl chloride

CAS RN

36854-57-6
Record name α-Ethylbenzeneacetyl chloride
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Record name 2-Phenylbutyryl chloride
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Record name 36854-57-6
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Record name 2-phenylbutyryl chloride
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Synthesis routes and methods

Procedure details

Thionyl chloride (0.12 mol) in 60 mL of CH2Cl2 was added to a stirred solution of 2-phenylbutyric acid (16.4 g, 0.10 mol). A catalytic amount of DMF was added and the reaction was allowed to continue overnight at room temperature. The volatiles were removed under vacuum and the residual liquid was vacuum distilled to yield 12.4 g (68%) of 2-phenylbutyryl chloride. IR (neat) 1798 cm-1 (C=O).
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
S Kukolja, L Polak - Croatica Chemica Acta, 1960 - hrcak.srce.hr
… The corresponding N-acyl iminoester was also prepared from 2-phenylbutyryl chloride and ethyl iminoacetate22, as described in the general procedure. The product was distilled at 130…
Number of citations: 2 hrcak.srce.hr
L Powers, ST Ciraolo, KC Agarwal, A Kumar… - Analytical …, 1994 - Elsevier
… standards, deproteinization, ether extraction, and derivatization of the carboxyl groups with (R,S)-2-butanol/HCl and of the hydroxyl groups with chiral (S)-(+)2-phenylbutyryl chloride. …
Number of citations: 13 www.sciencedirect.com
F Musshoff, P Schmidt, R Dettmeyer, F Priemer… - Forensic science …, 2000 - Elsevier
… (R)-(−)-2-Phenylbutyryl chloride was prepared by treating butyryl chloride with thionyl chloride [26]. The product was distilled under vacuum and dissolved in chloroform (0.1 M). …
Number of citations: 104 www.sciencedirect.com
DE Barnekow, JH Cardellina II - Tetrahedron letters, 1989 - Elsevier
… Reaction of alcohol with 2-phenylbutyryl chloride: To one equivalent of alcohol were added two equivalents of racemic 2-phenylbutyryl chloride in 2 mL dry pyridine and a catalytic …
Number of citations: 20 www.sciencedirect.com
H Wang, KB Gloer, JB Gloer, JA Scott… - Journal of natural …, 1997 - ACS Publications
… /S)-2-phenylbutyryl chloride 4 to afford a monoacylated compound (a pair of diastereomers) at the 9-OH group. Similar treatment of 2 with (−)-(R)-2-phenylbutyryl chloride afforded the (R…
Number of citations: 50 pubs.acs.org
H Haber, P Henklein, M Georgi, MF Melzig - Journal of Chromatography B …, 1995 - Elsevier
… The derivatization with this reagent yields diastereomers showing a different retention time compared with that of the 2phenylbutyryl chloride derivatives as confirmed by the analyses. …
Number of citations: 32 www.sciencedirect.com
LP Wen, AJ Fulco - Molecular and Cellular Biochemistry, 1985 - Springer
… 1 B) was synthesized from 2-phenylbutyryl chloride and methylurea in pyridine. The procedure was essentially that described by Gold-Aubert (6) for the synthesis of 2-phenyl-…
Number of citations: 15 link.springer.com
JM Reid - 1988 - elibrary.ru
… Acylation with a 20-50 fold excess of (+)-2-phenylbutyryl chloride ((+)-2-PBC), or (+)-6-methoxy-$\alpha $-methyl-2-naphthalene-acetyl chloride ((+)-MMNAC), in the presence of …
Number of citations: 0 elibrary.ru
T Mitsudo, M Kadokura… - The Journal of Organic …, 1987 - ACS Publications
… ligibly small in contrast to those in the reactions of 2phenylbutyryl chloride (6). Yields of the products were satisfactory even when Pd(PPh3)4 was used as a catalyst and amounts of …
Number of citations: 40 pubs.acs.org
C Udata, G Tirucherai, AK Mitra - Journal of pharmaceutical …, 1999 - Wiley Online Library
… h with pure (S)- or (R)-2-phenylbutyryl chloride (1.36 mmol). Excess acid chloride was removed … An interesting observation was that the prodrugs made with (S)-2-phenylbutyryl chloride …
Number of citations: 31 onlinelibrary.wiley.com

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